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molecular formula C14H14NO3P B8623741 Phosphinic acid, [(benzoylamino)methyl]phenyl- CAS No. 141291-40-9

Phosphinic acid, [(benzoylamino)methyl]phenyl-

Cat. No. B8623741
M. Wt: 275.24 g/mol
InChI Key: BBPSHEVQDYJYJA-UHFFFAOYSA-N
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Patent
US05432291

Procedure details

43.2 g (0.424 mol) of acetic anhydride were cooled to 10° C. A solution of 28.2 g (0.2 mol) of benzenephosphonous acid in 40 ml acetic acid were then added dropwise at 15° C., with stirring and cooling. After this, 30.2 g (0.2 mol) of N-hydroxymethylbenzamide were added in portions in the course of 10 minutes at 15° C., with cooling. After this, the cooling was removed, during which process the internal temperature rose to 35° C. After this, the mixture was refluxed for 3 hours and subsequently cooled. 175 ml of water were then added; during this process, the temperature rose to 35° C. The mixture was refluxed again, and finally cooled again, with stirring. After crystallisation, a total of 40 g (73% of theory) of benzoylaminomethylphenylphosphinic acid of a melting point of 158°-160° C. were obtained. CHNP analysis revealed:
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]1([P:14]([OH:16])[OH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O[CH2:18][NH:19][C:20](=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)(=O)C>[C:20]([NH:19][CH2:18][P:14]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:16])[OH:15])(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30.2 g
Type
reactant
Smiles
OCNC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
After this, the cooling was removed, during which process the internal temperature
CUSTOM
Type
CUSTOM
Details
rose to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
After this, the mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
ADDITION
Type
ADDITION
Details
175 ml of water were then added
CUSTOM
Type
CUSTOM
Details
rose to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed again
TEMPERATURE
Type
TEMPERATURE
Details
finally cooled again
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After crystallisation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCP(O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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